

# A Comprehensive Technical Guide on the Physicochemical Characteristics of Taltobulin Intermediate-6

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Compound of Interest		
Compound Name:	Taltobulin intermediate-6	
Cat. No.:	B12389168	Get Quote

Disclaimer: Specific physicochemical data for a compound explicitly identified as "**Taltobulin intermediate-6**" is not publicly available. This guide provides a comprehensive framework for the characterization of such a molecule, utilizing data from the parent compound, Taltobulin (HTI-286), and its other known synthetic intermediates as representative examples. The experimental protocols described are standard methodologies employed in the pharmaceutical industry for the characterization of drug candidates and their intermediates.

Taltobulin (also known as HTI-286) is a synthetic analog of the tripeptide hemiasterlin and a potent antimicrotubule agent.[1][2] It functions by inhibiting the polymerization of tubulin, which disrupts microtubule organization, leading to mitotic arrest and apoptosis in cancer cells.[1][2] [3] The synthesis of Taltobulin is a convergent process involving several key intermediates.[2] While specific intermediates like Taltobulin intermediate-1, -3, -9, and -11 are mentioned in commercial listings, detailed characterization data for "intermediate-6" remains proprietary.[4] [5][6][7]

The thorough characterization of synthetic intermediates is a critical aspect of drug development, ensuring the purity, stability, and consistency of the final active pharmaceutical ingredient (API). This guide outlines the essential physicochemical properties and the experimental protocols required to characterize an intermediate in the Taltobulin synthesis pathway.



## **Physicochemical Data Summary**

The following table summarizes representative physicochemical data, drawing from available information on Taltobulin and its known intermediates. This data should be considered illustrative for an uncharacterized intermediate like **Taltobulin intermediate-6**.



Property	Representative Data (Source: Taltobulin / Intermediates)	Significance in Drug Development
Molecular Formula	Taltobulin: C27H43N3O4[8] Taltobulin intermediate-1: C17H25NO4[9]	Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight	Taltobulin: 473.65 g/mol [10] Taltobulin intermediate-1: 307.39 g/mol [9]	Essential for stoichiometric calculations in subsequent synthetic steps and for analytical characterization.
Appearance	Solid. Taltobulin trifluoroacetate appears as a white to off-white crystalline powder.[10]	Basic physical property assessment, important for handling and formulation.
LogP (Predicted)	Taltobulin: 2.6[8] Taltobulin intermediate-1: 4.15[9]	Indicates the lipophilicity of the compound, affecting its solubility, permeability, and chromatographic behavior.
Boiling Point (Predicted)	Taltobulin intermediate-1: 419.6±34.0 °C[9]	Provides information on thermal stability and conditions for purification by distillation if applicable.
Density (Predicted)	Taltobulin intermediate-1: 1.107±0.06 g/cm3 [9]	A fundamental physical property relevant for processing and formulation.
Storage Conditions	Store at -80°C for 6 months or -20°C for 1 month for stock solutions.[3][4][5]	Ensures the stability and integrity of the intermediate during storage.

## **Experimental Protocols**



Detailed methodologies are crucial for the accurate and reproducible characterization of any drug intermediate.

### Structural Elucidation and Purity Determination

- High-Performance Liquid Chromatography (HPLC):
  - Objective: To determine the purity of the intermediate and identify any impurities.
  - Methodology: A reverse-phase HPLC method is typically employed.
    - Column: C18 column (e.g., 4.6 x 150 mm, 5 μm).
    - Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
    - Detection: UV detection at a wavelength determined by the chromophore of the intermediate.
    - Analysis: The peak area of the main compound relative to the total peak area of all components is used to calculate the purity percentage.
- Mass Spectrometry (MS):
  - Objective: To confirm the molecular weight of the intermediate.
  - Methodology: High-resolution mass spectrometry (HRMS) coupled with an ionization source like electrospray ionization (ESI).
    - The sample is introduced into the mass spectrometer, typically via direct infusion or as the eluent from an LC system.
    - The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]<sup>+</sup> or deprotonated molecule [M-H]<sup>-</sup>.
    - The measured mass-to-charge ratio (m/z) is compared to the theoretical exact mass calculated from the molecular formula.



- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Objective: To elucidate the chemical structure of the intermediate.
  - Methodology: ¹H and ¹³C NMR spectra are acquired.
    - The sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
    - Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
    - The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the proposed molecular structure. 2D NMR techniques (e.g., COSY, HSQC) may be used for more complex structures.

### **Solid-State Characterization**

- X-ray Crystallography:
  - Objective: To determine the absolute configuration and three-dimensional structure in the solid state.
  - Methodology:
    - Single crystals of the intermediate are grown by slow evaporation, vapor diffusion, or cooling of a saturated solution.
    - A suitable crystal is mounted on a goniometer and irradiated with X-rays.
    - The diffraction pattern is collected and analyzed to solve the crystal structure, providing precise information on bond lengths, angles, and stereochemistry.[11]
- Differential Scanning Calorimetry (DSC):
  - Objective: To determine the melting point and assess thermal stability and polymorphism.
  - Methodology:



- A small amount of the sample is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min).
- The heat flow to the sample is measured relative to a reference pan.
- An endothermic peak indicates the melting point of the substance. The presence of multiple thermal events may suggest polymorphism.

### **Physicochemical Property Determination**

- Solubility Assay:
  - Objective: To determine the solubility of the intermediate in various solvents, which is critical for reaction work-up, purification, and formulation.
  - Methodology (Shake-Flask Method):
    - An excess amount of the solid intermediate is added to a known volume of the solvent of interest (e.g., water, buffers at different pH, organic solvents).
    - The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
    - The suspension is filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method like HPLC-UV.
- · Lipophilicity (LogP) Determination:
  - Objective: To measure the partition coefficient of the intermediate between an aqueous and an immiscible organic phase.
  - Methodology (Shake-Flask Method):
    - A solution of the intermediate is prepared in a biphasic system of n-octanol and water (or buffer).



- The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers.
- The concentration of the intermediate in each phase is measured.
- LogP is calculated as the base-10 logarithm of the ratio of the concentration in the noctanol phase to the concentration in the aqueous phase.

# Visualizations: Workflows and Signaling Pathways Experimental Workflow for Physicochemical Characterization

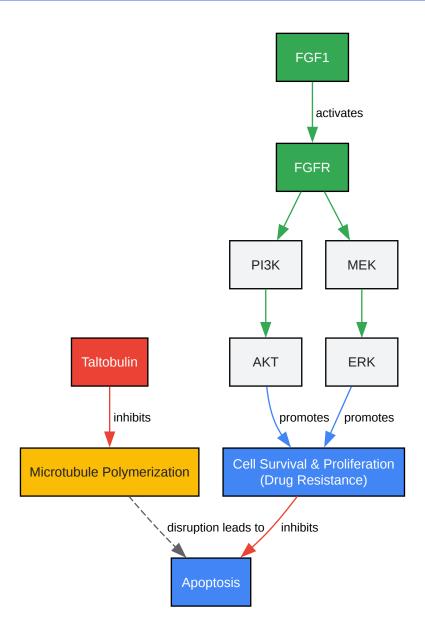
The following diagram illustrates a typical workflow for the comprehensive characterization of a synthetic intermediate like **Taltobulin intermediate-6**.

Caption: Workflow for the physicochemical characterization of a drug intermediate.

### **Taltobulin-Related Signaling Pathway**

Taltobulin's primary mechanism is the disruption of microtubule dynamics.[1][3] However, resistance mechanisms can arise. Studies have shown that Fibroblast Growth Factor 1 (FGF1) can protect breast cancer cells from Taltobulin-induced cytotoxicity by activating both the MEK/ERK and PI3K/AKT signaling pathways.[12] Understanding such pathways is crucial for anticipating potential drug resistance.





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Caption: FGF1-mediated signaling pathway conferring resistance to Taltobulin.

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